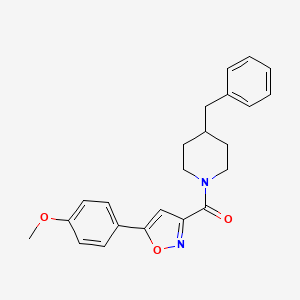
(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is determined by techniques such as HRMS, IR, 1H and 13C NMR . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Aplicaciones Científicas De Investigación
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
Research identified derivatives of the compound as potent NR2B subunit-selective antagonists of the NMDA receptor, indicating its relevance in neurological research. The study explored the structure-activity relationship (SAR) and aimed to improve the ADME properties of these compounds. Notably, certain derivatives exhibited low nanomolar activity and significant oral efficacy in a mouse model of formalin-induced hyperalgesia, comparable to known drugs like besonprodil (Borza et al., 2007).
Crystal Structure Analysis
Another study focused on the crystal structure of related compounds, highlighting the importance of understanding molecular configurations for designing drugs with improved efficacy and safety profiles. This research provided insights into intermolecular interactions that could influence the pharmacological properties of these compounds (Revathi et al., 2015).
Electromechanical and Optical Properties
Investigations into oligobenzimidazoles, including similar structural motifs, have revealed their potential in electrochemical, electrical, optical, thermal, and rectification applications. These findings suggest that derivatives of the compound could be valuable in materials science, particularly in developing new materials with unique electrical and optical properties (Anand & Muthusamy, 2018).
Antimicrobial and Antiviral Activity
Research on benzimidazole and related structures has shown potential antimicrobial and antiviral activities. Although not directly related to the specific compound , these studies underscore the broader chemical family's relevance in discovering new therapeutic agents. Some synthesized compounds were found to be active against Aspergillus niger and Candida albicans, suggesting potential as antifungal agents (Sharma et al., 2009).
Direcciones Futuras
The future directions of research involving this compound could potentially involve further exploration of its biological activities. Indole derivatives, which this compound is a part of, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-20-9-7-19(8-10-20)22-16-21(24-28-22)23(26)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQVQPXMPBAPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

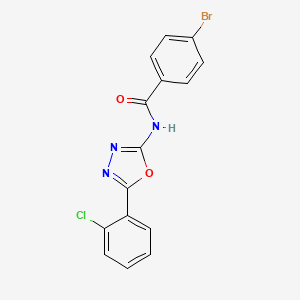
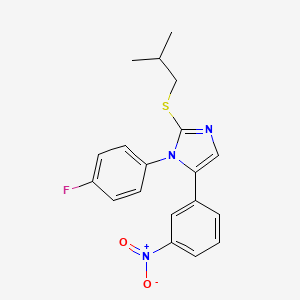
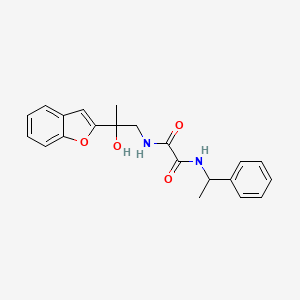
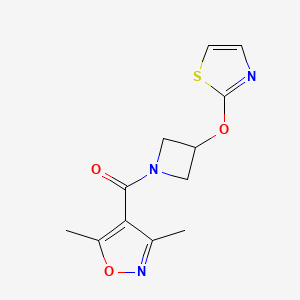

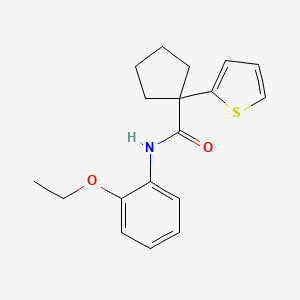

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2953877.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2953880.png)

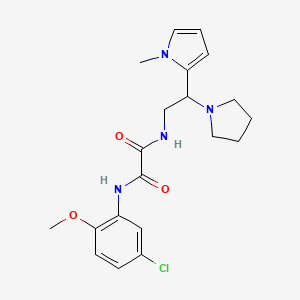
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)

![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)